molecular formula C13H9FO B112160 2-Fluoro-4-phenylbenzaldehyde CAS No. 183436-80-8

2-Fluoro-4-phenylbenzaldehyde

Cat. No.: B112160
CAS No.: 183436-80-8
M. Wt: 200.21 g/mol
InChI Key: LMELGNCEEYDIED-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenylbenzaldehyde is an organic compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the second position and a phenyl group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for 2-Fluoro-4-phenylbenzaldehyde involves the reaction of 4-Bromo-2-fluorobenzaldehyde with phenylboronic acid . The reaction typically proceeds under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, which involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or water). The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-phenylbenzaldehyde can be understood through its interactions in chemical reactions and biological systems. The presence of the fluorine atom can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde

Comparison: 2-Fluoro-4-phenylbenzaldehyde is unique due to the presence of both a fluorine atom and a phenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties compared to other fluorinated benzaldehydes. For example, the phenyl group can enhance the compound’s stability and reactivity, making it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-fluoro-4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMELGNCEEYDIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183436-80-8
Record name 2-fluoro-4-phenylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-fluorobenzaldehyde (0.15 g, 0.74 mmol), tributyl(phenyl)stannane (0.27 mL, 0.81 mmol) and Pd(PPh3)4 (0.043 g, 0.037 mmol) in PhCH3 (2.5 mL) was heated in a sealed reaction tube to 110° C. for 12 h. Additional tributyl(phenyl)stannane (0.20 mL, 0.61 mmol) and Pd(PPh3)4 (0.043 g, 0.037 mmol) were added and the solution was further heated to 110° C. for 2 h. The solvent was removed in vacuo. The residue was purified via column chromatography (SiO2, 5:1 hexanes/EtOAc) to provide 0.23 g (>100% yield) of 3-fluorobiphenyl-4-carbaldehyde, which was used without further purification: MS (EI) for C13H9OF: 201 (MH+).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.043 g
Type
catalyst
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.043 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 2 using 4-bromo-2-fluoro-benzaldehyde instead of tert-butyl N-(4-bromobenzyl)carbamate and phenylboronic acid instead of 3-benzyloxyphenylboronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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